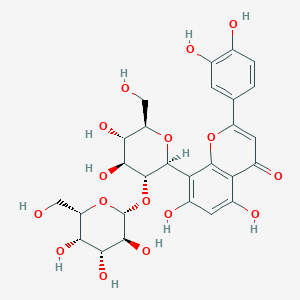
2''-O-beta-L-galactopyranosylorientin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’'-O-beta-L-galactopyranosylorientin: is a flavonoid glycoside extracted from the flowers of Trollius ledebouri . It is known for its anti-inflammatory properties and is a substrate of multidrug resistance protein 2 (MRP2) . This compound is part of the flavonoid family, which are known for their diverse biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2’'-O-beta-L-galactopyranosylorientin is primarily extracted from natural sources, specifically the flowers of Trollius ledebouri . The extraction process involves solvent extraction followed by purification steps such as chromatography to isolate the compound in its pure form .
Industrial Production Methods: Currently, there is limited information on the industrial production methods of 2’'-O-beta-L-galactopyranosylorientin. Most of the available compound is obtained through extraction from natural sources .
Análisis De Reacciones Químicas
Types of Reactions: 2’'-O-beta-L-galactopyranosylorientin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophilic substitution reactions can occur under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction can yield alcohol derivatives .
Aplicaciones Científicas De Investigación
2’'-O-beta-L-galactopyranosylorientin has a wide range of scientific research applications:
Mecanismo De Acción
The anti-inflammatory effects of 2’'-O-beta-L-galactopyranosylorientin are primarily mediated through its interaction with multidrug resistance protein 2 (MRP2) . This interaction involves transporter-mediated efflux in addition to passive diffusion . The compound also decreases the production of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in response to lipopolysaccharide (LPS) stimulation .
Comparación Con Compuestos Similares
Orientin: Another flavonoid glycoside with similar anti-inflammatory properties.
Vitexin: Known for its antioxidant and anti-inflammatory activities.
Isovitexin: Shares structural similarities and biological activities with 2’'-O-beta-L-galactopyranosylorientin.
Uniqueness: 2’'-O-beta-L-galactopyranosylorientin is unique due to its specific glycosylation pattern, which influences its solubility, stability, and biological activity . Its interaction with MRP2 also sets it apart from other flavonoid glycosides .
Propiedades
Fórmula molecular |
C27H30O16 |
|---|---|
Peso molecular |
610.5 g/mol |
Nombre IUPAC |
8-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one |
InChI |
InChI=1S/C27H30O16/c28-6-15-20(36)22(38)26(43-27-23(39)21(37)19(35)16(7-29)42-27)25(41-15)18-12(33)4-11(32)17-13(34)5-14(40-24(17)18)8-1-2-9(30)10(31)3-8/h1-5,15-16,19-23,25-33,35-39H,6-7H2/t15-,16+,19-,20-,21-,22+,23+,25+,26-,27-/m1/s1 |
Clave InChI |
QQBFHNKJGBCSLG-KLYXJHKJSA-N |
SMILES isomérico |
C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@@H]5[C@H]([C@@H]([C@@H]([C@@H](O5)CO)O)O)O)O)O |
SMILES canónico |
C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















